Calpain Inhibitor Peptide

描述

Synthesis of Calpain Inhibitor Peptides

The synthesis of calpain inhibitor peptides has been a subject of interest due to their potential therapeutic applications. A novel cell-penetrating calpain inhibitor, calpeptin, was synthesized by modifying the N-terminal of Leu-norleucinal or Leu-methioninal. The benzyloxycarbonyl (Z) derivatives were found to be less active against papain than phenylbutyryl derivatives and leupeptin. Calpeptin showed high potency in preventing the degradation of actin-binding protein and P235 in intact platelets, indicating its effectiveness as a calpain inhibitor .

Another approach involved the preparation of peptide mimetic aldehyde inhibitors of calpain I, where P(2) and P(3) amino acids were replaced by substituted 3,4-dihydro-1,2-benzothiazine-3-carboxylate 1,1-dioxides. The potency of these inhibitors was found to be dependent on the 2-substituent, with certain configurations showing high inhibitory activity (IC(50) = 5-7 nM) .

Additionally, a series of dipeptidyl α-keto amides were synthesized and evaluated as inhibitors for calpain I, calpain II, and cathepsin B. These inhibitors displayed varying dissociation constants (Ki), with some showing very low Ki values for calpain I and II, indicating their potential as effective calpain inhibitors .

Molecular Structure Analysis

The molecular structure of calpain inhibitors has been elucidated through various studies. For instance, the crystal structure of the calcium-binding domain VI of calpain and its complexes with calpastatin peptide and a small molecule inhibitor was determined. This provided insights into the nature of calpain inhibition by calpastatin and aided the design of small molecule inhibitors .

Chemical Reactions Analysis

Calpain inhibitors interact with the enzyme in a specific manner, often involving competitive inhibition. For example, a synthetic peptide mimicking the central consensus sequence of calpastatin was shown to competitively inhibit hydrolysis of casein by calpain. The binding site for calpastatin was mapped to a highly conserved region of domain III of calpain's catalytic subunit .

Physical and Chemical Properties Analysis

The physical and chemical properties of calpain inhibitors are crucial for their biological activity and pharmacokinetic profile. A survey of compounds reported in the patent and scientific literature highlighted the importance of enhancing cellular uptake, improving pharmacokinetic properties, and site-specific targeting of calpain inhibitors. The review also emphasized the need for calpain isoform selectivity and the reduction of general reactivity of the inhibitors .

Case Studies and Applications

Calpain inhibitors have been studied in various contexts. For instance, calpeptin was shown to be a potent inhibitor of m-calpain, with implications for studies inferring calpain function . Another study found that the calpain inhibitor ALLN increased β-amyloid peptide production by inhibiting the degradation of the substrate of γ-secretase, suggesting a complex role in the processing of the amyloid precursor protein .

A synthetic oligopeptide corresponding to an exon of the human calpastatin gene was found to strongly inhibit calpain I and II, but not other proteases like papain or trypsin, indicating the specificity of calpastatin as a calpain inhibitor .

Lastly, the intrinsically unstructured nature of calpastatin, the inhibitor of calpain, was explored through NMR analysis. It was found that certain conserved regions of calpastatin preferentially sample partially helical backbone conformations, which may be important for efficient enzyme inhibition .

科学研究应用

Calpain抑制剂概述

Calpain是一种半胱氨酸蛋白酶,在神经病、肌肉萎缩症、白内障、癌症和糖尿病等多种病理过程中发挥着关键作用。Calpain的抑制剂,包括肽、肽类模拟物和非肽类抑制剂,在这些疾病的动物模型中显示出有益效果。肽类Calpain抑制剂的细胞摄取和靶向特异性的进展是研究的重要领域(Donkor, 2011)。

穿膜Calpain抑制剂

通过将calpastatin肽与多聚精氨酸肽融合,开发了一种新型的、穿膜特异性calpain抑制剂。这种融合物显著抑制了活体神经元中的calpain活性(Wu et al., 2003)。

模拟天然蛋白质相互作用

通过模拟calpain与calpastatin之间的天然相互作用,设计了特异性calpain抑制剂。这涉及在酶的活性位点附近稳定一个两转α-螺旋,从而产生一种有效且选择性的抑制剂(Jo et al., 2012)。

寡肽抑制剂

研究表明,与人类calpastatin基因外显子相对应的特定合成寡肽可以作为强效的calpain抑制剂,为calpain抑制提供了一种有针对性的方法(Maki et al., 1989)。

Calpastatin中的折叠转变

对calpastatin进行的研究揭示,其肽在与calpain结合时会发生显著的折叠转变。这种理解有助于理解calpastatin作为抑制剂的特异性和可逆作用(Mucsi等人,2003)。

用于抑制剂鉴定的噬菌体展示

开发了一种肽-噬菌体文库筛选方法,用于鉴定高度特异性的calpain相互作用肽,从而发现了新型calpastatin模拟物(Guttmann et al., 2005)。

在血小板功能中的应用

发现Calpain抑制剂可以阻断血小板分泌、聚集和扩展,表明Calpain在血小板在受到凝血酶受体刺激后的激活中发挥作用(Croce et al., 1999)。

作为中风和神经退行性疾病的潜在治疗方法

正在探索Calpain抑制剂作为中风和其他神经退行性疾病的潜在治疗方法。这些抑制剂在各种体外和体内模型中显示出疗效,突显了它们的治疗潜力(Wells & Bihovsky, 1998)。

安全和危害

未来方向

Given that axon loss is often an early sign of neurodegeneration, its prevention by inhibiting calpain activity may lead to treatments for neurodegenerative diseases . The prevention of calpain-mediated apoptosis in degenerating neurons is crucial . The development of reliable and effective approaches to prevent calpain-mediated apoptosis is a significant challenge .

属性

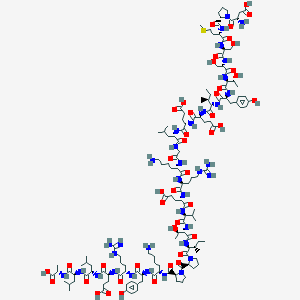

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPSVIJMEZNWGW-ULDLRERSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H227N35O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583222 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3136.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calpain Inhibitor Peptide | |

CAS RN |

128578-18-7 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)